InChI=1S/C11H14O2S/c1-14-10-7-5-9 (6-8-10)3-2-4-11 (12)13/h5-8H,2-4H2,1H3, (H,12,13)
.
The synthesis of Butanoic Acid, 4-[(4-Methylphenyl)thio]- has been achieved through different methods. One efficient approach involves a Michael addition reaction. This method employs 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid as a starting material, reacting it with thioacetic acid. [] Notably, the addition of a small amount of water during this reaction significantly improves the yield. []
While specific structural analysis data for Butanoic Acid, 4-[(4-Methylphenyl)thio]- itself was not found in the provided papers, its derivatives have been investigated. For instance, the crystal structure of (1S)-1,5-anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol (TS-071), a potent SGLT2 inhibitor derived from Butanoic Acid, 4-[(4-Methylphenyl)thio]-, has been elucidated. [] Further structural studies on the parent compound and its various analogs would provide valuable insights for future research.
Butanoic Acid, 4-[(4-Methylphenyl)thio]- has been utilized as a starting material for synthesizing a variety of derivatives. One example is the development of (1S)-1,5-anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol (TS-071), a potent SGLT2 inhibitor. [] The synthesis of this compound involved several steps, including modifications of the aromatic rings and the introduction of specific functional groups. Further exploration of its reactivity and potential transformations could lead to the discovery of new derivatives with enhanced properties or novel applications.
For example, (1S)-1,5-anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol (TS-071) exerts its therapeutic effect by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. [] This inhibition leads to increased urinary glucose excretion, effectively lowering blood glucose levels in patients with type 2 diabetes.
In the case of (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298), another derivative, its antirheumatic effect is attributed to its ability to selectively enhance activation-induced T cell death. [] KE-298 achieves this by increasing the expression of Bax, a pro-apoptotic protein, while simultaneously decreasing the expression of XIAP, an inhibitor of apoptosis.
Derivatives of Butanoic Acid, 4-[(4-Methylphenyl)thio]- have shown promising anti-inflammatory and antirheumatic properties. Notably, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) has been identified as a potential disease-modifying antirheumatic drug (DMARD). [] In vitro studies have demonstrated KE-298's ability to suppress rat adjuvant arthritis, highlighting its potential for treating rheumatoid arthritis. []
Butanoic Acid, 4-[(4-Methylphenyl)thio]- serves as a crucial building block for developing potent and selective SGLT2 inhibitors. (1S)-1,5-anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol (TS-071), a derivative of this compound, displays significant potential as a treatment for type 2 diabetes. [] Preclinical studies have revealed its efficacy in lowering blood glucose levels and promoting urinary glucose excretion. [] Its promising pharmacological profile has led to its advancement to Phase II clinical trials for treating type 2 diabetes. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: